2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide
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Description
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide is a useful research compound. Its molecular formula is C25H18BrFN4O2 and its molecular weight is 505.347. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Research has been conducted on the synthesis and biological evaluation of various compounds with similar structural features, focusing on their affinity and selectivity for receptors or enzymes of interest. For instance, a study by Fookes et al. (2008) synthesized fluorinated imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, evaluating their affinity for peripheral benzodiazepine receptors (PBRs), suggesting potential applications in neurodegenerative disorder imaging using positron emission tomography (PET) (Fookes et al., 2008).
Antimicrobial and Antifungal Activities
Several studies have synthesized and evaluated novel compounds for their antimicrobial and antifungal activities. For example, Fahim and Ismael (2019) explored the synthesis of sulphonamide derivatives and their antimicrobial activities, indicating the potential for discovering new antibacterial and antifungal agents (Fahim & Ismael, 2019).
Anticancer and Anti-inflammatory Activities
Research into compounds with benzimidazole, pyrimidine, and acetamide groups has shown promise in anticancer and anti-inflammatory applications. Debnath and Ganguly (2015) synthesized indolin-yl)-N-aryl acetamide derivatives, evaluating them as antimicrobial agents with potential implications for anticancer research (Debnath & Ganguly, 2015).
Properties
IUPAC Name |
2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-bromophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrFN4O2/c26-17-7-4-8-19(11-17)29-22(32)14-31-21-10-9-18(27)12-20(21)23-24(31)25(33)30(15-28-23)13-16-5-2-1-3-6-16/h1-12,15H,13-14H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOVRLNSIXTNGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC(=O)NC5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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